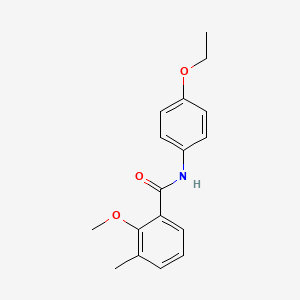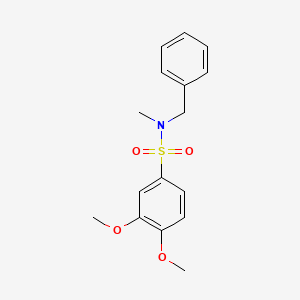![molecular formula C15H24N4 B5730004 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine, also known as CHMP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine involves its binding to various receptors in the brain, including dopamine and serotonin receptors. It has been found to act as a partial agonist at these receptors, leading to the modulation of their activity. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine have been extensively studied. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and decreased anxiety. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to increase the levels of norepinephrine in the brain, leading to increased alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its ability to modulate multiple neurotransmitter systems, making it a useful tool for studying the effects of these systems on behavior and physiology. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to have relatively low toxicity and is well-tolerated in animal models.
One of the limitations of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its relatively short half-life, which can make it difficult to achieve sustained effects over long periods of time. Additionally, the effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine can be dose-dependent, making it important to carefully control dosing in experiments.
Orientations Futures
There are several future directions for research on 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine. One potential area of study is its potential use in the treatment of neurological disorders, particularly depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods for 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine could lead to improved yields and purity, making it a more useful tool for scientific research.
Méthodes De Synthèse
The synthesis of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been achieved through various methods, including the reaction of 4-(cyclohexylmethyl)piperazine with 2-chloropyrimidine in the presence of a base, or the reaction of 4-(cyclohexylmethyl)piperazine with 2,4-dichloropyrimidine in the presence of a base and a palladium catalyst. These methods have been found to yield high purity 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine with good yields.
Applications De Recherche Scientifique
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have significant effects on the central nervous system, including the modulation of dopamine and serotonin receptors, and the inhibition of norepinephrine reuptake. These effects have led to its potential use in the treatment of various neurological disorders, including depression and anxiety.
Propriétés
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h4,7-8,14H,1-3,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNJKSYNXICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexylmethyl)piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)




![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)
